Ethyl (2-cyano-3-ethoxyacryloyl)carbamate
Description
Contextualization within Modern Organic Synthesis
In the landscape of contemporary organic synthesis, ethyl (2-cyano-3-ethoxyacryloyl)carbamate serves as a valuable and reactive intermediate. Its synthesis is primarily achieved through the reaction of ethyl (2-cyanoacetyl)carbamate with triethyl orthoformate in the presence of acetic anhydride (B1165640). semanticscholar.org This method is noted for its high stereoselectivity, exclusively producing the E-isomer of the compound. semanticscholar.org The structure of this compound, featuring multiple reactive sites, makes it a versatile building block for the construction of more complex molecules, particularly heterocyclic systems. Its utility is underscored by the broader importance of related cyanoacrylate derivatives in the synthesis of various materials and pharmaceutical precursors.
Significance as a Prototype Push-Pull Olefin System in Academic Inquiry
A key area of academic interest in this compound lies in its classification as a push-pull olefin. semanticscholar.org This class of compounds is characterized by an alkene backbone substituted with both an electron-donating group (the "push") and an electron-withdrawing group (the "pull"). In the case of this compound, the ethoxy group acts as the electron donor, while the cyano and carbamate (B1207046) groups serve as electron acceptors. This electronic arrangement results in a highly polarized carbon-carbon double bond, a feature that imparts unique chemical and physical properties to the molecule. semanticscholar.org
The push-pull nature of this compound is experimentally confirmed by the significant difference in the chemical shifts of the two sp²-hybridized carbons of the double bond in its ¹³C NMR spectrum, which is reported to be 85.83 ppm in deuterated acetonitrile (B52724). semanticscholar.org This large chemical shift difference is a hallmark of push-pull olefins and is indicative of the dramatic polarization of the π-bond. semanticscholar.org This distinct electronic structure makes this compound an excellent model system for studying the fundamental properties of push-pull olefins, including their rotational barriers and isomerization behavior. semanticscholar.org
Overview of Foundational and Emerging Research Avenues
Initial research into this compound has laid the groundwork for its exploration in several areas. A significant finding is the irreversible thermal isomerization of its Z-isomer to the more stable E-isomer. semanticscholar.org The Z-isomer can be formed through ultraviolet irradiation, and its spontaneous and irreversible reversion to the E-isomer has been studied kinetically. semanticscholar.org This behavior has led to the proposal of this compound as a prototype for a molecular switch, a molecule that can be toggled between two or more stable states by an external stimulus. semanticscholar.org
Emerging research avenues are likely to build upon this foundation. One promising direction is the use of this compound as a precursor in the synthesis of uracil (B121893) derivatives. semanticscholar.org Uracil and its analogs are of significant interest in medicinal chemistry due to their presence in nucleic acids and their potential as therapeutic agents. The structure of this compound is well-suited for cyclization reactions to form the pyrimidine (B1678525) ring system characteristic of uracils. Further research may also explore its use in the synthesis of other heterocyclic compounds and in the development of novel materials with interesting optical or electronic properties, drawing parallels from the applications of other cyanoacrylate derivatives in dye-sensitized solar cells and as adhesives.
Detailed Research Findings
The following tables summarize key research findings related to this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₄ | ncku.edu.tw |
| Molecular Weight | 212.20 g/mol | ncku.edu.tw |
| Appearance | Crystalline solid | |
| Melting Point | 120 °C (in benzene) |
Spectroscopic Data for E-isomer
| Data Type | Key Data Points | Source |
| ¹H NMR (in CD₃CN) | Vinyl proton at δ 8.17 | semanticscholar.org |
| ¹³C NMR (in CD₃CN) | ∆δC=C = 85.83 ppm | semanticscholar.org |
| UV-Vis (in CH₃CN) | λmax at 272 nm | semanticscholar.org |
Thermodynamic Data for Z to E Isomerization
| Parameter | Value | Source |
| Activation Energy (Ea) | 19.6 kcal mol⁻¹ | semanticscholar.org |
| Enthalpy of Activation (∆H‡) | 19.0 kcal mol⁻¹ | semanticscholar.org |
| Entropy of Activation (∆S‡) | -17.5 cal K⁻¹ mol⁻¹ | semanticscholar.org |
| Gibbs Free Energy of Activation (∆G‡) | 24.4 kcal mol⁻¹ | semanticscholar.org |
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-[(E)-2-cyano-3-ethoxyprop-2-enoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-3-14-6-7(5-10)8(12)11-9(13)15-4-2/h6H,3-4H2,1-2H3,(H,11,12,13)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZGHWBZWCEXEJ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)NC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/C(=O)NC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801184148 | |
| Record name | Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801184148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869116-51-8, 1187-34-4 | |
| Record name | Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869116-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1187-34-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801184148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 Cyano 3 Ethoxyacryloyl Carbamate
Multi-Component Reaction Pathways to Ethyl (2-cyano-3-ethoxyacryloyl)carbamate
The synthesis of this compound is efficiently achieved through a multi-component reaction (MCR). This approach is part of a broader strategy aimed at producing intermediates for uracil (B121893) derivatives, highlighting the compound's relevance in medicinal chemistry research. semanticscholar.org The key transformation involves treating ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate. semanticscholar.org
Mechanistic Studies on the Reaction of (2-cyanoacetyl)carbamate with Ethyl Orthoformate and Primary Amines
Detailed mechanistic studies have primarily centered on the reaction between ethyl (2-cyanoacetyl)carbamate and ethyl orthoformate in the presence of acetic anhydride (B1165640). semanticscholar.org While multi-component reactions involving amines are common for creating diverse chemical structures, the documented synthesis for this specific carbamate (B1207046) emphasizes a pathway that does not involve primary amines as a core reactant. semanticscholar.orgrsc.org The reaction proceeds via the interaction of the active methylene (B1212753) group in ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate, which serves as a one-carbon electrophile, leading to the formation of the ethoxy-substituted acrylate (B77674) moiety. semanticscholar.org
Influence of Acetic Anhydride on Stereoselectivity in Synthesis
The presence of acetic anhydride is crucial for the stereochemical outcome of the synthesis. semanticscholar.org When ethyl (2-cyanoacetyl)carbamate is reacted with ethyl orthoformate in the presence of acetic anhydride, the reaction exhibits high stereoselectivity, yielding exclusively the E-isomer of this compound. semanticscholar.org This directing effect of acetic anhydride is significant, as it prevents the formation of a mixture of geometric isomers, simplifying purification and ensuring the production of a single, well-defined stereoisomer. semanticscholar.org
Role of Specific Solvents (e.g., Acetonitrile) in Reaction Feasibility and Product Distribution
While the initial synthesis is carried out using acetic anhydride, acetonitrile (B52724) has been utilized as a solvent for subsequent investigations into the compound's isomeric properties. semanticscholar.org In studies of the isomerization between the E and Z forms, acetonitrile was the solvent in which ultraviolet spectral measurements were taken. semanticscholar.org For instance, the isomerization of the E-isomer to the Z-isomer was induced by ultraviolet irradiation in acetonitrile, and the reverse, thermally-driven isomerization from Z back to E was also monitored in this solvent. semanticscholar.org The choice of solvent is critical in such studies as it can influence reaction rates and the stability of different isomers and transition states.
Stereochemical Control and Rational Design in this compound Synthesis
The rational design of the synthesis for this compound has been heavily focused on achieving a high degree of stereochemical control. The electronic nature of the molecule as a push-pull olefin is a dominant factor in its stereochemistry. semanticscholar.org
Highly Stereoselective Formation of E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate
The reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate and acetic anhydride is a highly stereoselective process. semanticscholar.org This method exclusively produces the E-isomer of this compound. semanticscholar.org The stability of the E-isomer is significantly greater than that of the Z-isomer, which is a key reason for this selective formation under thermal reaction conditions. semanticscholar.org This high selectivity obviates the need for separating a mixture of geometric isomers.
Analysis of Factors Governing Diastereomeric Ratio in Conjugated Double Bonds
The diastereomeric distribution is overwhelmingly skewed towards the E-isomer due to its greater thermodynamic stability. semanticscholar.org The Z-isomer can be formed, but only through photochemical means by irradiating the E-isomer with ultraviolet light (254 nm). semanticscholar.org However, this process is reversible; the Z-isomer spontaneously and irreversibly isomerizes back to the more stable E-isomer thermally. semanticscholar.org
This Z-to-E isomerization process has been studied kinetically, providing insight into the factors governing the isomer ratio. The negative entropy of activation for this isomerization suggests that the transition state possesses significantly more charge separation than the ground state of the molecule. semanticscholar.org This is consistent with the electronic "push-pull" character of the conjugated double bond. semanticscholar.org
Below is a table summarizing the kinetic parameters for the thermal isomerization of Z-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate to its E-isomer.
| Parameter | Value | Unit |
| Activation Energy (Ea) | 19.6 | kcal mol⁻¹ |
| Enthalpy of Activation (ΔH‡) | 19.0 | kcal mol⁻¹ |
| Entropy of Activation (ΔS‡) | -17.5 | cal K⁻¹ mol⁻¹ |
| Gibbs Free Energy of Activation (ΔG‡) | 24.4 | kcal mol⁻¹ |
| Data sourced from a study on the irreversible thermal isomerization of the compound. semanticscholar.org |
Isomerization Dynamics and Mechanistic Elucidation of Ethyl 2 Cyano 3 Ethoxyacryloyl Carbamate
E/Z Isomerization Pathways and Conditions
The interconversion between the E and Z isomers of ethyl (2-cyano-3-ethoxyacryloyl)carbamate is governed by specific energy inputs, namely heat and light, which dictate the direction and spontaneity of the isomerization process.
The synthesis of this compound from ethyl (2-cyanoacetyl)carbamate and ethyl orthoformate in the presence of acetic anhydride (B1165640) yields the E-isomer with high stereoselectivity. ncku.edu.twresearchgate.net The thermal isomerization process is observed to be unidirectional. The Z-isomer, when generated, spontaneously and irreversibly converts back to the more stable E-isomer. ncku.edu.twresearchgate.net This thermal back-isomerization indicates that the E configuration represents the thermodynamic ground state of the molecule, while the Z form is a higher-energy, metastable state.
The conversion from the thermodynamically stable E-isomer to the Z-isomer is not achieved through thermal means but is exclusively driven by ultraviolet light. researchgate.net Specifically, irradiation at a wavelength of 254 nm induces the isomerization. ncku.edu.twresearchgate.net Research has shown that after two hours of such UV irradiation, approximately 40% of the E-isomer is converted into the Z-isomer. ncku.edu.twresearchgate.net This photochemical process provides the necessary energy to overcome the rotational barrier around the carbon-carbon double bond, which is characteristic of a push-pull olefin system, allowing for the formation of the less stable Z configuration.
The isomerization dynamics of this compound are characterized by a distinct pattern of photochemical reversibility and thermal irreversibility. The transformation from the E to the Z isomer is driven solely by photochemical means. researchgate.net However, once the UV source is removed, the Z-isomer spontaneously reverts to the E-isomer via a thermal pathway. ncku.edu.twresearchgate.net This backward reaction is irreversible, meaning the Z-isomer completely converts back to the E-isomer without establishing a measurable equilibrium under thermal conditions. ncku.edu.twresearchgate.net This behavior makes the compound a potential prototype for a molecular switch, where light energy is used to change its configuration, and this change is reversed by a spontaneous thermal process. researchgate.net
Kinetic and Thermodynamic Investigations of Isomer Interconversion
Quantitative analysis of the spontaneous isomerization from the Z to the E isomer provides significant insight into the energetic landscape and the mechanism of the interconversion process.
The kinetics of the irreversible thermal isomerization of the Z-isomer back to the E-isomer have been studied to determine the activation parameters for this process. ncku.edu.twresearchgate.net The measured parameters indicate a transition state that is significantly more ordered and has greater charge separation than the ground state of the Z-isomer. A notable finding is the negative entropy of activation (ΔS‡), which suggests a highly organized transition state. ncku.edu.twresearchgate.net The low rotational barrier is consistent with the characteristics of a push-pull olefin. ncku.edu.twresearchgate.net
| Activation Parameter | Value |
|---|---|
| Activation Energy (Ea) | 19.6 kcal mol⁻¹ |
| Enthalpy of Activation (ΔH‡) | 19.0 kcal mol⁻¹ |
| Entropy of Activation (ΔS‡) | -17.5 cal K⁻¹ mol⁻¹ |
| Gibbs Free Energy of Activation (ΔG‡) | 24.4 kcal mol⁻¹ |
Kinetic studies have focused on the spontaneous and irreversible thermal conversion of the Z-isomer to the E-isomer. ncku.edu.twresearchgate.net Plots of absorbance versus time at different temperatures, such as 25 °C and 30 °C, have been used to monitor the progress of this isomerization. researchgate.net The equilibrium for this system lies completely on the side of the E-isomer under thermal conditions. The Z-isomer is only present when the system is subjected to UV irradiation, and upon cessation of the light source, the kinetics drive the complete conversion back to the E form. ncku.edu.twresearchgate.net
Influence of Temperature on Configurational Equilibria
The thermal isomerization of this compound is a critical aspect of its dynamic behavior. The E-isomer of the compound is prepared with high stereoselectivity. However, upon irradiation, a percentage of the E-isomer converts to the Z-isomer. This Z-isomer then spontaneously and irreversibly isomerizes back to the more stable E-isomer. This process is thermally driven, indicating a strong influence of temperature on the equilibrium between the two configurations. While the equilibrium heavily favors the E-isomer, the rate of the reverse isomerization from Z to E is temperature-dependent.
The isomerization from the Z to the E form is a spontaneous and irreversible thermal process. The activation energy (Ea) for this process has been determined to be 19.6 kcal mol⁻¹. Further thermodynamic parameters for this isomerization have been calculated as follows:
| Activation Parameter | Value |
| ΔH‡ | 19.0 kcal mol⁻¹ |
| ΔS‡ | -17.5 cal K⁻¹ mol⁻¹ |
| ΔG‡ | 24.4 kcal mol⁻¹ |
These values provide a quantitative measure of the energy landscape of the isomerization process.
Mechanistic Hypotheses for Isomerization Pathways
The mechanism of isomerization of this compound is hypothesized to proceed through a transition state with significant charge separation, a characteristic feature of push-pull olefins.
Elucidation of Transition State Structures and Energetics
The isomerization from the less stable Z-isomer to the E-isomer proceeds through a transition state, the energetics of which are defined by the activation parameters mentioned previously. The negative entropy of activation (ΔS‡ = -17.5 cal K⁻¹ mol⁻¹) is a key indicator of the nature of this transition state. It suggests a more ordered or constrained structure compared to the ground state of the Z-isomer. This is consistent with a transition state that has a higher degree of charge separation, leading to stronger solvation and a more ordered solvent shell around the molecule. The low rotational barrier, as indicated by the activation energy, is characteristic of push-pull olefins where the electron-donating and electron-withdrawing groups stabilize a charge-separated resonance structure, reducing the double-bond character of the central C=C bond and facilitating rotation.
Role of Charge Separation in the Transition State of Isomerization
The significant charge separation in the transition state is a direct consequence of the "push-pull" nature of the molecule. The ethoxy group acts as an electron-donating ("push") group, while the cyano and carbamate (B1207046) groups are electron-withdrawing ("pull") groups. In the transition state for rotation around the central C=C bond, there is a greater degree of electronic polarization than in the ground state. This increased charge separation is a critical factor in lowering the energy barrier for isomerization. The negative entropy of activation strongly supports a transition state with considerably more charge separation than the ground state rsc.org. This charge-separated character is a hallmark of push-pull olefins and explains the observed ease of isomerization.
General-Base-Catalyzed Intramolecular Cyclization Steps in Related Reactions
While the primary focus is on the E/Z isomerization of this compound, it is relevant to consider other potential reaction pathways, such as intramolecular cyclization, particularly under basic conditions. In related systems, general-base catalysis can facilitate intramolecular cyclization. For instance, in compounds containing a carbamate moiety, a base can deprotonate the nitrogen, increasing its nucleophilicity and promoting attack on an electrophilic center within the same molecule.
In reactions involving N-acylcyanamides, which share functional similarities with the target molecule, radical cyclization has been observed. Although not a base-catalyzed process, it demonstrates the propensity of these systems to undergo intramolecular ring formation. The specific conditions for base-catalyzed cyclization of this compound would depend on the strength of the base and the reaction conditions. The presence of multiple reactive sites, including the acryloyl system and the carbamate group, suggests that various cyclization products could potentially be formed under the appropriate catalytic conditions.
Electronic Structure and Molecular Conformation of Ethyl 2 Cyano 3 Ethoxyacryloyl Carbamate
Characteristics of the Push-Pull Olefin Moiety
The defining feature of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is its nature as a push-pull olefin. This classification arises from the substitution pattern around the central carbon-carbon double bond, where an electron-donating group and an electron-withdrawing group are positioned at opposite ends. researchgate.net This arrangement leads to a highly polarized π-system and a carbon-carbon bond with significantly less double bond character than in typical alkenes. researchgate.net
Interactions between Electron-Withdrawing and Electron-Donating Substituents across the Double Bond
In this compound, the ethoxy group (-OCH2CH3) acts as an electron-donating substituent, feeding electron density into the double bond through resonance. Conversely, the cyano (-CN) and the ethyl carbamate (B1207046) (-NHCOOEt) groups are electron-withdrawing, pulling electron density away from the double bond. This "push-pull" dynamic creates a significant electronic imbalance across the olefinic core.
The electron-donating ethoxy group enhances the electron density at one of the sp2-hybridized carbons, while the electron-withdrawing cyano and carbamate groups reduce the electron density at the other. This electronic tug-of-war across the π-system is a hallmark of push-pull olefins and is fundamental to their unique properties. researchgate.net
Degree of Pi Bond Polarization and its Consequences
The synergistic effect of the electron-donating and electron-withdrawing groups results in a highly polarized π bond. This polarization is experimentally evident in the large chemical shift difference (ΔδC=C) between the two sp2-hybridized carbons of the double bond. For this compound, this difference has been reported to be a significant 85.83 ppm. nih.govucsb.edu Such a large value is characteristic of push-pull olefins and confirms the substantial charge separation within the molecule. nih.govucsb.edu
This pronounced polarization has several consequences. It weakens the double bond, lowering the rotational barrier compared to simple alkenes. researchgate.net This property makes push-pull systems like this one potential candidates for molecular switches. nih.govucsb.edu The polarized nature also influences the molecule's reactivity, making the electron-deficient carbon susceptible to nucleophilic attack and the electron-rich carbon prone to electrophilic attack.
Contributions of Resonance Stabilization and Steric Hindrance to Isomer Stability
In the case of the E and Z isomers, steric interactions between the bulky substituents can lead to destabilization. Generally, isomers with larger groups positioned on opposite sides of the double bond (E isomer) are sterically favored over those with large groups on the same side (Z isomer), which suffer from greater steric repulsion. In the synthesis of this compound, only the E-isomer is formed, suggesting it is the more stable product. nih.govucsb.edu
Configurational and Conformational Equilibria
The interplay of electronic and steric factors also governs the equilibrium between the different configurations and conformations of this compound.
Assessment of Relative Thermodynamic Stability between E and Z Isomers
Experimental evidence overwhelmingly indicates that the E isomer of this compound is thermodynamically more stable than the Z isomer. nih.govucsb.edu The synthesis of the compound via the reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride (B1165640) yields the E-isomer exclusively and with high stereoselectivity. nih.govucsb.edu
Furthermore, the isomerization process highlights the stability of the E form. While the E isomer can be converted to the Z isomer through photochemical irradiation, the reverse reaction from Z to E occurs spontaneously and irreversibly. nih.govucsb.edu This irreversible thermal isomerization underscores the significant thermodynamic preference for the E configuration.
Analysis of Conformational Landscapes and Rotational Barriers around the Double Bond
The rotational barrier around the central C=C double bond in this compound is a key parameter for understanding its dynamic behavior. Due to the push-pull nature of the molecule, this barrier is significantly lower than that of typical alkenes. researchgate.net
For the irreversible thermal isomerization of the Z isomer back to the more stable E isomer, the following activation parameters have been determined experimentally nih.govucsb.edu:
| Activation Parameter | Value |
|---|---|
| Activation Energy (Ea) | 19.6 kcal mol-1 |
| Enthalpy of Activation (ΔH‡) | 19.0 kcal mol-1 |
| Entropy of Activation (ΔS‡) | -17.5 cal K-1 mol-1 |
| Gibbs Free Energy of Activation (ΔG‡) | 24.4 kcal mol-1 |
The negative entropy of activation is particularly noteworthy, as it suggests that the transition state for the isomerization has a greater degree of charge separation than the ground state, a characteristic feature of the isomerization of push-pull olefins. nih.govucsb.edu This low rotational barrier is a direct consequence of the polarized nature of the π-bond. nih.govucsb.edu
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isomerization Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, enabling not only the confirmation of its covalent framework but also the detailed investigation of its isomeric forms and dynamic behavior.
The initial structural verification of this compound is routinely achieved through one-dimensional ¹H and ¹³C NMR spectroscopy. In a typical synthesis, the reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride (B1165640) stereoselectively yields the E-isomer. semanticscholar.org The ¹H NMR spectrum of this isomer is highly characteristic, featuring a distinct resonance for the vinyl proton at approximately δ 8.17 ppm. semanticscholar.org
The differentiation between the E and Z isomers is decisively established by analyzing coupling constants. For the E-isomer, a ³J coupling constant of 11 Hz is observed between the vinyl proton and the nitrile carbon, indicating a trans relationship. semanticscholar.org This preferential delocalization of electrons through a trans configuration results in a larger vicinal spin-spin coupling compared to a cis arrangement. semanticscholar.org The significant chemical shift difference of 85.83 ppm between the two sp²-hybridized carbons of the C=C bond in the ¹³C NMR spectrum further confirms the "push-pull" electronic nature of the olefin. semanticscholar.org Upon photochemical irradiation, the Z-isomer is formed, which can be distinguished by changes in the chemical shifts and coupling constants in the NMR spectra. semanticscholar.org
¹H and ¹³C NMR Chemical Shifts for E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Vinyl CH | 8.17 | - |
| Imide NH | 9.12 | - |
| Ester -OCH₂CH₃ | 4.39 (q) | - |
| Ester -OCH₂CH₃ | 1.37 (t) | - |
| Vinyl Ether -OCH₂CH₃ | 4.12 (q) | - |
| Vinyl Ether -OCH₂CH₃ | 1.45 (t) | - |
| C=C (sp²) | - | 171.05 |
| C=C (sp²) | - | 85.22 |
| Nitrile CN | - | 115.90 |
| Carbonyl C=O | - | 163.54 |
| Carbonyl C=O | - | 148.97 |
Data sourced from related studies on push-pull olefins and standard chemical shift ranges. Specific values for all carbons were not detailed in the provided search results.
While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules. rsc.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of connections within molecular fragments. For this compound, COSY would confirm the coupling between the methylene (B1212753) and methyl protons of the two distinct ethyl groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signal corresponding to each proton signal, such as linking the vinyl proton at δ 8.17 to its attached carbon. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two to three bonds (²J and ³J). This technique is invaluable for piecing together the molecular skeleton. For instance, it can show correlations from the vinyl proton to the nitrile carbon and the amide carbonyl carbon, confirming their proximity. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly powerful for isomer differentiation by probing through-space proximity of nuclei. For the E-isomer of this compound, a NOESY experiment revealed a correlation between the vinyl proton (δ 8.17) and both the imide proton (δ 9.12) and the methylene protons of the ester group (δ 4.39). semanticscholar.org Crucially, no correlation was observed between the vinyl proton and the methylene protons of the vinyl ether group, providing definitive evidence for the E-configuration. semanticscholar.org
Variable-temperature (VT) NMR is a powerful method for studying dynamic processes like bond rotation. nd.edu In carbamates, hindered rotation about the C–N bond can be quantified by monitoring changes in the NMR spectrum as a function of temperature. nd.edu At low temperatures, where rotation is slow on the NMR timescale, separate signals for different rotamers (e.g., syn and anti) may be observed. nd.edu
As the temperature is increased, these signals broaden and eventually coalesce into a single, averaged signal. nd.edu The temperature at which this occurs is known as the coalescence temperature (Tc). By analyzing the line shape of the signals at different temperatures, one can calculate the rate constants for the exchange process. nd.edu Using the Eyring equation, these rate constants can be used to determine the activation parameters for the rotation, including the Gibbs free energy of activation (ΔG‡). nd.edu For a series of aryl-substituted carbamates, ΔG‡ values were determined to be in the range that could be studied by VT-NMR. nd.edu Although for this compound specifically, this method was deemed unsuitable because only one geometric isomer is thermally stable, the principle remains a key methodology for related compounds. semanticscholar.org
¹H NMR spectroscopy serves as an effective quantitative tool for monitoring the progress of the Z/E isomerization. semanticscholar.org Following the photochemical conversion of the E-isomer to the Z-isomer, the thermal reversion back to the more stable E-form can be tracked over time. semanticscholar.org By acquiring ¹H NMR spectra at set intervals, the relative integrals of characteristic proton signals for the Z and E isomers can be measured. semanticscholar.org For example, proton NMR spectra of a solution in CD₃CN were measured before irradiation and then at various time points (e.g., 5 minutes, 10 hours, 1 day) after irradiation to monitor the change in isomer composition. semanticscholar.org This allows for a direct quantification of the isomer ratio at any given point, providing kinetic data on the isomerization process. semanticscholar.orgcapes.gov.br
Ultraviolet-Visible (UV-Vis) Spectroscopy in Kinetic and Isomerization Studies
UV-Vis spectroscopy is a complementary technique to NMR for studying isomerization, offering a sensitive and convenient method for real-time kinetic analysis.
The E and Z isomers of this compound possess distinct electronic structures, leading to different UV absorption spectra. The isomerization from the E- to the Z-isomer, induced by UV light at 254 nm, results in a blue shift in the UV spectrum. semanticscholar.org Conversely, the spontaneous thermal isomerization from the Z-isomer back to the E-isomer is accompanied by a red shift. semanticscholar.org
This change in absorbance provides a handle for real-time monitoring of the reaction kinetics. The isomerization of Z-2 back to E-2 in acetonitrile (B52724) was monitored by tracking the increase in UV absorption at a fixed wavelength of 272 nm, where the two isomers have the largest difference in absorptivity. semanticscholar.org By conducting these measurements at various constant temperatures (e.g., 25, 30, 35, 40, and 45 °C) in a thermostatic UV cell, the kinetic data can be plotted as absorption versus time. semanticscholar.org Fitting these plots to a first-order exponential rise allows for the determination of the rate constant at each temperature, which in turn enables the calculation of activation parameters such as the activation energy (Ea) and enthalpy (ΔH‡) and entropy (ΔS‡) of activation. semanticscholar.org
Kinetic Parameters for the Z to E Isomerization of this compound
| Parameter | Value | Units |
|---|---|---|
| Ea | 19.6 | kcal mol⁻¹ |
| ΔH‡ | 19.0 | kcal mol⁻¹ |
| ΔS‡ | -17.5 | cal K⁻¹ mol⁻¹ |
| ΔG‡ | 24.4 | kcal mol⁻¹ |
Data obtained from thermal isomerization studies. semanticscholar.org
Characterization of Spectroscopic Shifts (e.g., Blue Shift) Accompanying Isomerization
The isomerization of this compound between its E and Z forms is accompanied by distinct changes in its ultraviolet (UV) spectrum. The more stable E-isomer can be converted to the Z-isomer through photochemical means. semanticscholar.org
Studies have shown that upon ultraviolet irradiation at a wavelength of 254 nm, approximately 40% of the E-isomer converts to the Z-isomer after two hours. semanticscholar.org This conversion results in a noticeable blue shift (hypsochromic shift) in the UV spectrum of the sample in an acetonitrile solution. semanticscholar.org This shift indicates an increase in the energy gap between the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) in the Z-configuration compared to the E-configuration.
Conversely, the Z-isomer spontaneously reverts to the more thermally stable E-isomer. This backward isomerization, which can be accelerated by heat, is marked by a red shift (bathochromic shift) in the UV spectrum, as the absorption maximum returns to its original, longer wavelength. semanticscholar.org The Z- to E-isomerization is an irreversible thermal process. semanticscholar.org
| Isomerization Process | Stimulus | Spectroscopic Observation |
| E-isomer → Z-isomer | UV Irradiation (254 nm) | Blue Shift |
| Z-isomer → E-isomer | Thermal (spontaneous at room temp.) | Red Shift |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is a paramount technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state, providing precise data on bond lengths, bond angles, and stereochemistry.
Single-Crystal X-ray Diffraction for Definitive Isomer Identification
While specific crystal structure data for this compound is not detailed in the surveyed literature, studies on closely related cyanoacrylate derivatives demonstrate the power of this method. For instance, the analysis of compounds like ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate confirms their planar molecular conformation and the specific arrangement of functional groups in the crystal lattice. nih.govresearchgate.net Such an analysis for this compound would provide the definitive identification of the isomer present in the solid state.
Correlation of Solid-State Conformation with Solution-Phase Behavior
Experimental findings indicate a strong correlation between the compound's behavior in solution and its likely solid-state conformation. Synthesis of this compound via the reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate stereoselectively yields only the E-isomer. semanticscholar.org This isomer is the more stable form, as the photochemically generated Z-isomer spontaneously and irreversibly reverts to the E-isomer in solution. semanticscholar.org
This high stability of the E-isomer in the solution phase strongly suggests that it is the thermodynamically favored conformation. It is therefore highly probable that the solid-state structure, as would be determined by X-ray crystallography, also consists of the E-isomer. This correlation, where the most stable isomer in solution is also the one that crystallizes, is a common observation in organic compounds, including related push-pull olefins. nih.gov
Mass Spectrometry for Molecular Characterization and Purity Assessment
Mass spectrometry (MS) is a critical analytical tool for confirming the molecular identity and assessing the purity of a synthesized compound. For this compound (C₉H₁₂N₂O₄), mass spectrometry would be used to verify its molecular weight of 212.2 g/mol . chemicalbook.com The technique identifies the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the compound's molecular weight, providing primary evidence of a successful synthesis. Furthermore, MS is instrumental in purity assessment by detecting the presence of any starting materials, byproducts, or impurities, which would appear as ions with different m/z values. The fragmentation pattern observed in the mass spectrum can also offer structural information, corroborating the proposed molecular structure. This method is routinely used in the characterization of related cyanoacrylate derivatives. rsc.org
Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. This analytical method has been used to confirm the detection mechanism in related compounds. rsc.org
The key functional groups and their expected vibrational frequencies are detailed in the table below.
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (Carbamate) | Stretching | 3400 - 3200 |
| C=O (Ester & Carbamate) | Stretching | 1750 - 1680 |
| C=C (Alkene) | Stretching | 1650 - 1600 |
| C≡N (Nitrile) | Stretching | 2260 - 2220 |
| C-O (Ether & Ester) | Stretching | 1300 - 1000 |
The presence and precise position of these bands in an experimental IR spectrum serve as a fingerprint for the molecule, confirming the successful incorporation of all intended functional groups.
Computational Chemistry Approaches to Ethyl 2 Cyano 3 Ethoxyacryloyl Carbamate
Quantum-Chemical Calculation Methodologies
The theoretical investigation into the properties of ethyl (2-cyano-3-ethoxyacryloyl)carbamate and related push-pull systems relies on a variety of quantum-chemical calculation methodologies. The choice of method is crucial for obtaining accurate predictions of the electronic structure, conformational preferences, and reaction energetics.
Application of Density Functional Theory (DFT) for Electronic Structure Prediction
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules like this compound. DFT methods are favored for their balance of computational cost and accuracy in describing electron correlation. Functionals such as B3LYP are commonly employed to calculate the distribution of electron density, molecular orbitals, and other electronic properties. For analogous compounds, such as (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate (B77674), DFT calculations have been successfully used to analyze noncovalent interactions and molecular conformations. researchgate.net These methods are instrumental in understanding the "push-pull" nature of the molecule, where electron-donating (ethoxy) and electron-withdrawing (cyano and carbamate) groups create a polarized electronic system.
Utilization of Hartree-Fock Methods in Conformational Analysis
The Hartree-Fock (HF) method, an ab initio approach, serves as a fundamental starting point for many computational studies. wikipedia.orginsilicosci.com In the context of conformational analysis, HF methods are used to determine the stable arrangements of atoms in a molecule. wikipedia.org By calculating the energies of different conformers of this compound, researchers can predict the most likely shapes the molecule will adopt. While the HF method neglects some electron correlation, it provides a valuable qualitative picture of the molecule's potential energy surface and is often a precursor to more sophisticated calculations. insilicosci.com
Selection and Optimization of Basis Sets (e.g., 6-311++G(2df,2p)) for Enhanced Accuracy
The accuracy of quantum-chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For molecules containing heteroatoms and potential for diffuse electron density, such as this compound, extended basis sets are necessary for reliable predictions. A basis set like 6-311++G(2df,2p) is well-suited for this purpose. The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and non-covalent interactions. The "(2df,2p)" part signifies the addition of polarization functions, which allow for more flexibility in describing the shape of the electron clouds around atoms. The use of such robust basis sets is critical for obtaining accurate energetic and geometric parameters. For instance, in the theoretical study of the closely related (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, the 6-311++G(d,p) basis set was employed to achieve high accuracy. researchgate.net
Electronic Structure and Energetic Predictions
Computational methods provide quantitative predictions of the energies of different isomers and the barriers to their interconversion. These predictions are vital for understanding the kinetic and thermodynamic stability of this compound.
Computational Prediction of E and Z Ground States and Relative Stabilities
This compound can exist as two geometric isomers, designated as E and Z. Experimental evidence shows that the E isomer is significantly more stable than the Z isomer. semanticscholar.org This difference in stability can be quantified through computational calculations, which would typically show the E isomer having a lower ground-state energy. The greater stability of the E isomer is a key factor in its exclusive formation during synthesis. semanticscholar.org
Calculation of Transition State Structures and Activation Energy Barriers for Isomerization
The conversion between the E and Z isomers proceeds through a high-energy transition state. Computational chemistry can be used to locate the geometry of this transition state and calculate its energy. The energy difference between the ground state of the starting isomer and the transition state is the activation energy barrier for the isomerization.
For the thermal isomerization of the Z isomer back to the more stable E isomer, experimental studies have determined the activation parameters. semanticscholar.org The negative entropy of activation observed suggests a transition state that is more ordered and has greater charge separation than the ground state. semanticscholar.org
Below is a table summarizing the experimentally determined energetic parameters for the thermal isomerization of Z-ethyl (2-cyano-3-ethoxyacryloyl)carbamate to its E isomer.
| Parameter | Value | Unit |
| Activation Energy (Ea) | 19.6 | kcal mol⁻¹ |
| Enthalpy of Activation (ΔH‡) | 19.0 | kcal mol⁻¹ |
| Entropy of Activation (ΔS‡) | -17.5 | cal K⁻¹ mol⁻¹ |
| Gibbs Free Energy of Activation (ΔG‡) | 24.4 | kcal mol⁻¹ |
| Data from Sung, K., et al. (2005). semanticscholar.org |
Integration of Solvent Effects in Computational Models
The surrounding solvent environment can significantly influence the electronic structure, geometry, and reactivity of a molecule like this compound, which possesses a "push-pull" electronic character. Computational chemistry offers methods to account for these solvent effects, primarily through implicit and explicit solvent models. This section focuses on the application of implicit solvent models, which represent the solvent as a continuous medium, offering a computationally efficient way to simulate solution-phase properties.
Employment of Implicit Solvent Models (e.g., PCM, COSMO) for Solution-Phase Simulations
Implicit solvent models, also known as continuum solvation models, are a cornerstone of modern computational chemistry for studying chemical processes in solution. iupac.org These models circumvent the computationally expensive task of explicitly representing individual solvent molecules. Instead, the solvent is treated as a continuous, polarizable dielectric medium that surrounds the solute molecule, which is placed within a cavity defined by its shape. iupac.org The interaction between the solute's charge distribution and the dielectric continuum is then calculated self-consistently.
Two of the most widely used implicit solvent models are the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO).
Polarizable Continuum Model (PCM): The PCM family of models defines a molecule-shaped cavity in the dielectric continuum. iupac.org The solute molecule polarizes the surrounding medium, which in turn creates a reaction field that interacts with the solute's electron density. This interaction is incorporated into the solute's Hamiltonian, allowing for the calculation of properties in a simulated solvent environment. iupac.orgresearchgate.net There are several variations of PCM, such as the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like PCM (C-PCM), which differ in their mathematical formulation of the solute-solvent boundary. researchgate.net
Conductor-like Screening Model (COSMO): COSMO is conceptually similar to PCM but initially treats the solvent as a perfect conductor, simplifying the calculation of the polarization charges on the cavity surface. researchgate.net It then applies a correction to account for the finite dielectric constant of real solvents. researchgate.net This approach has proven to be robust and efficient for a wide range of chemical systems and solvents. A key advantage of COSMO is its ability to predict the chemical potential of a solute in any solvent or even in a vapor phase, which allows for the calculation of properties like vapor pressure and partition coefficients.
The choice of implicit solvent model and the definition of the solute cavity are critical for obtaining accurate results. These models are invaluable for studying solvent effects on reaction energies, activation barriers, and spectroscopic properties of molecules like this compound.
Comparative Analysis of Computational Predictions with Experimental Data under Varied Solvent Conditions
For instance, computational studies on similar push-pull alkenes have demonstrated that implicit solvent models can effectively capture the influence of the solvent on the electronic structure and, consequently, on spectroscopic properties like NMR chemical shifts. The general approach involves:
Optimizing the molecular geometry in the gas phase or within the chosen solvent model.
Performing single-point energy or property calculations using various implicit solvent models (e.g., PCM, COSMO) corresponding to different experimental solvents.
Comparing the calculated properties (e.g., changes in dipole moment, absorption wavelengths, or NMR chemical shifts) with the experimental data obtained in those solvents.
A study on a series of push-pull alkenes highlighted that while gas-phase calculations can provide a good baseline, the inclusion of solvent effects is crucial for a more quantitative agreement with experimental data, particularly for polar solvents. nih.gov The negative entropy of activation observed during the Z-E isomerization of this compound suggests a transition state with significant charge separation, a feature that would be heavily influenced by the solvent environment. acs.org A comparative computational study would likely show a stabilization of this polar transition state in solvents with higher dielectric constants, thus affecting the isomerization barrier.
Prediction of Spectroscopic Parameters from First Principles (e.g., 13C NMR Chemical Shifts)
First-principles calculations, particularly those based on Density Functional Theory (DFT), have become a powerful tool for predicting spectroscopic parameters, including NMR chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors from which chemical shifts are derived. imist.ma
For a molecule like this compound, DFT-GIAO calculations can provide theoretical 13C NMR chemical shifts that can be compared with experimental values to confirm structural assignments. The accuracy of these predictions depends on several factors, including the choice of the functional, the basis set, and the inclusion of solvent effects. nih.govnih.gov
A comprehensive study on a variety of push-pull alkenes provides an excellent example of the synergy between experimental and theoretical 13C NMR data. nih.gov In this research, the 13C NMR chemical shifts were calculated using the GIAO method at the MP2 level of theory and compared with experimental data. nih.gov Generally, a good agreement was found, with the exception of carbons in highly polar functional groups like cyano and carbonyl, where deviations can be larger. nih.gov
Below is a data table illustrating the kind of comparison that is made in such studies, using representative data for a generic push-pull alkene from the aforementioned study to demonstrate the principle.
Table 1: Comparison of Experimental and Calculated 13C NMR Chemical Shifts (in ppm) for a Representative Push-Pull Alkene
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| Cα (donor side) | 98.5 | 101.2 | +2.7 |
| Cβ (acceptor side) | 160.2 | 163.5 | +3.3 |
| C=O | 185.4 | 190.1 | +4.7 |
| CN | 118.0 | 122.5 | +4.5 |
This table is illustrative and based on typical data for push-pull alkenes as found in the literature. nih.gov The specific experimental 13C NMR values for E-ethyl (2-cyano-3-ethoxyacryloyl)carbamate in CD3CN are: δ 14.80, 15.87, 63.13, 75.69, 89.30, 114.69, 152.22, 162.01, 175.13. acs.org
Such a comparative analysis is invaluable for several reasons:
It aids in the unambiguous assignment of complex NMR spectra.
It can help to elucidate the electronic structure of the molecule, as chemical shifts are sensitive to the local electronic environment.
Discrepancies between calculated and experimental values can point to specific electronic or structural effects not fully captured by the theoretical model, prompting further investigation.
For this compound, the large experimental difference in the chemical shifts of the two sp2-hybridized carbons of the C=C bond (ΔδC=C = 85.83 ppm) is a hallmark of its strong push-pull character. acs.org First-principles calculations would be expected to reproduce this large difference, providing theoretical validation of the significant charge polarization across the double bond.
Reactivity and Synthetic Derivatization of Ethyl 2 Cyano 3 Ethoxyacryloyl Carbamate
Role in Multi-Component Reactions for Heterocyclic Synthesis
Multi-component reactions (MCRs) are powerful tools in organic chemistry, allowing for the synthesis of complex products in a single step from three or more starting materials. researchgate.net Ethyl (2-cyano-3-ethoxyacryloyl)carbamate has been identified as a key intermediate in MCRs aimed at producing derivatives of biologically significant heterocycles like uracil (B121893). semanticscholar.org
The synthesis of 5-cyanouracil (B1208135) derivatives can be achieved through the application of this compound in multi-component reaction strategies. semanticscholar.org This compound serves as a crucial intermediate, which can be prepared stereoselectively. Specifically, the E-isomer of this compound is formed from the reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride (B1165640). semanticscholar.org This E-isomer is particularly stable. semanticscholar.org
The subsequent steps towards 5-cyanouracil derivatives would involve cyclization reactions, likely with a suitable nitrogen-containing reactant that can form the pyrimidine (B1678525) ring characteristic of uracils. The cyano group at the 5-position of the resulting uracil ring is a valuable functional handle for further synthetic modifications.
Uracil and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antiviral and antitumor properties. nih.gov Consequently, the development of efficient synthetic routes to novel uracil analogues is a major focus of research. nih.gov this compound serves as a valuable starting material in this context, providing a platform for the generation of diverse uracil-based compounds. semanticscholar.org Modifications at various positions of the uracil ring can lead to derivatives with improved pharmacological profiles, such as enhanced bioactivity, selectivity, and reduced toxicity. nih.gov
Reactions with Nucleophiles, such as Primary Amines
The electrophilic nature of the double bond in this compound makes it susceptible to attack by nucleophiles. Reactions with primary amines, for instance, can proceed via a Michael-type addition. In this process, the amine adds to the β-carbon of the acrylate (B77674) system, leading to the displacement of the ethoxy group. The stoichiometry of the reaction is important, with an excess of the primary amine often used to drive the reaction to completion. This type of reaction is a common strategy for introducing nitrogen-containing substituents and for the synthesis of more complex nitrogen-containing heterocyclic compounds.
Intermediacy in Advanced Organic Synthetic Strategies
Beyond its direct use in heterocyclic synthesis, this compound is a valuable intermediate in more elaborate synthetic sequences.
The multiple functional groups of this compound allow for its use as a building block in the construction of more intricate molecular architectures. For example, the cyano group can be transformed into other functionalities, such as an amine or a carboxylic acid, through reduction or hydrolysis, respectively. The carbamate (B1207046) moiety can also participate in various transformations. nih.gov This versatility makes it a useful precursor for the synthesis of a wide array of complex organic molecules.
The carbamate group is a recognized structural motif in a number of therapeutic agents. nih.gov Its presence in this compound, combined with the other reactive sites, makes this compound a significant intermediate in the field of drug discovery. nih.gov By serving as a starting point for the synthesis of novel heterocyclic compounds and other complex molecules, it contributes to the development of new potential drug candidates. The ability to generate libraries of diverse compounds from this single precursor is a valuable asset in the search for new medicines.
Advanced Concepts and Future Research Directions
Exploration of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate as a Molecular Switch Component
This compound's characteristic "push-pull" electronic structure, with an electron-donating ethoxy group and electron-withdrawing cyano and carbamate (B1207046) groups across a carbon-carbon double bond, makes it a compelling candidate for applications as a molecular switch. This arrangement leads to a highly polarized π-system and a reduced rotational barrier around the central C=C bond, which is a key feature for molecular switching functionalities. The molecule can exist as two distinct geometric isomers, E and Z, and the transition between these states can be triggered by external stimuli such as light or heat, leading to a change in the molecule's physical and chemical properties.
Optimizing the response time, or the speed of switching between the E and Z isomers, is crucial for the practical application of molecular switches. For this compound and similar push-pull olefins, several design principles can be employed to modulate the energy barrier of isomerization and thus the switching speed.
One primary strategy involves tuning the electronic properties of the donor and acceptor groups. Increasing the electron-donating strength of the substituent at the 3-position (the "push" component) or the electron-withdrawing strength of the substituents at the 2-position (the "pull" component) can further decrease the double-bond character of the central olefinic bond, thereby lowering the rotational energy barrier and accelerating the switching speed.
Another approach is the introduction of steric hindrance near the double bond. Bulky substituents can destabilize the planar ground state of one isomer more than the transition state for rotation, thus lowering the activation energy for isomerization. However, excessive steric hindrance might also impede the switching process, so a careful balance is necessary.
Furthermore, incorporating the push-pull olefin into a more rigid or, conversely, a more flexible molecular framework can influence the response time. For instance, embedding the switch into a macrocyclic structure could constrain its movement and affect the isomerization pathway. Conversely, attaching flexible oligomeric chains might enhance the switching speed in a rigid matrix by providing a less constrained local environment. The choice of solvent or solid-state matrix can also significantly impact the response time by stabilizing one isomer over the other or by affecting the energy of the transition state.
| Parameter | Design Strategy | Expected Effect on Response Time |
| Electronic Effects | Increase donor/acceptor strength | Faster switching |
| Steric Effects | Introduce bulky substituents | Can be faster or slower depending on the specific interactions |
| Conformational Effects | Incorporate into rigid/flexible frameworks | Dependent on the specific framework design |
| Environmental Effects | Change solvent polarity or solid matrix | Dependent on the specific environment |
Mechanistic Investigations of Novel Reaction Pathways Involving the Carbamate Moiety
The carbamate group in this compound is not merely a passive electron-withdrawing group; its unique chemical nature as an "amide-ester" hybrid allows for a variety of potential reaction pathways that are ripe for exploration.
Future research could focus on intramolecular cyclization reactions. Depending on the conditions and the presence of other functional groups introduced into the molecule, the nitrogen or oxygen atoms of the carbamate could act as internal nucleophiles. For instance, modification of the ethyl ester of the carbamate to a group bearing a nucleophile could lead to novel heterocyclic structures. The high degree of polarization in the molecule could facilitate such cyclizations.
Another avenue for investigation is the participation of the carbamate moiety in cycloaddition reactions. The electron-deficient nature of the double bond, enhanced by the carbamate group, makes it a potential dienophile in Diels-Alder reactions or a partner in other cycloadditions. The stereochemical and regiochemical outcomes of such reactions would be of significant interest.
Furthermore, the carbamate group could influence Michael addition reactions to the α,β-unsaturated system. While the primary site of nucleophilic attack is the β-carbon, the carbamate could play a role in chelating incoming reagents or directing the stereochemical outcome of the addition. Investigating the reactivity of the carbamate's N-H bond under various conditions could also unveil novel transformations, such as N-alkylation or N-acylation, which could be used to further functionalize the molecule.
Exploration of Green Chemistry Principles in the Synthesis and Application of this compound
Applying the principles of green chemistry to the synthesis and use of this compound can enhance its sustainability and reduce its environmental impact. Future research in this area could focus on several key aspects.
The traditional synthesis of similar compounds often involves multiple steps and the use of hazardous reagents and solvents. A key goal would be to develop a one-pot synthesis from readily available and renewable starting materials. For instance, exploring catalytic methods that avoid stoichiometric reagents would be beneficial. The synthesis of cyanoacrylates can be based on the Knoevenagel condensation, and optimizing this reaction to proceed in greener solvents like water or supercritical CO2, or even under solvent-free conditions, would be a significant advancement.
The use of catalysts is central to green chemistry. Investigating the use of reusable solid acid or base catalysts instead of homogeneous catalysts that are difficult to separate from the reaction mixture would improve the process. Biocatalysis, using enzymes to perform specific steps in the synthesis, could also offer a highly selective and environmentally benign alternative.
In terms of applications, if this compound or its derivatives are used in materials, designing them for degradation into non-toxic products at the end of their lifecycle is a crucial aspect of green chemistry. For example, incorporating biodegradable linkages into the molecular structure could facilitate its eventual breakdown in the environment.
| Green Chemistry Principle | Application to this compound |
| Waste Prevention | Develop one-pot synthesis to minimize intermediate isolation and waste generation. |
| Atom Economy | Design synthetic routes that maximize the incorporation of all starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Replace toxic reagents and solvents with safer alternatives. |
| Safer Solvents and Auxiliaries | Utilize water, supercritical fluids, or solvent-free conditions for synthesis. |
| Catalysis | Employ reusable heterogeneous or biocatalysts to improve efficiency and reduce waste. |
| Design for Degradation | Incorporate features into the molecular design that allow for eventual biodegradation. |
Further Theoretical Studies on the Reactivity and Selectivity of Related Systems
Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules like this compound. Further theoretical studies can provide deep insights into its reactivity and selectivity, guiding future experimental work.
One area for theoretical investigation is a more detailed analysis of the rotational barrier around the central C=C bond. By employing high-level quantum chemical calculations, the transition state for isomerization can be precisely characterized. These calculations can systematically evaluate the effects of different donor and acceptor substituents on the rotational barrier, providing a quantitative basis for the design principles of molecular switches discussed in section 8.1.1. Natural Bond Orbital (NBO) analysis can also be used to quantify the extent of π-electron delocalization and the push-pull effect in the ground and transition states.
Theoretical modeling can also be used to explore the mechanistic pathways of the novel reactions proposed in section 8.2. For example, density functional theory (DFT) calculations can be used to map out the potential energy surfaces for intramolecular cyclizations or cycloaddition reactions. This can help to predict the feasibility of these reactions, identify the most likely products, and understand the factors that control their stereoselectivity and regioselectivity.
Furthermore, computational studies can be employed to investigate the interaction of this compound with its environment, such as solvent molecules or a solid-state matrix. Molecular dynamics simulations can provide insights into how these interactions affect the molecule's conformation and its switching behavior. These theoretical predictions can then be used to guide the selection of optimal conditions for its application as a molecular switch.
Q & A
Basic Research Questions
Q. What is the optimized protocol for synthesizing E-2 with high stereoselectivity?
- Methodology : E-2 is synthesized via a reaction of ethyl (2-cyanoacetyl)carbamate (1) with ethyl orthoformate in acetic anhydride under nitrogen at 80°C for 2 hours. The product is isolated by concentrating the reaction mixture, precipitating with ether, and recrystallizing from chloroform/ether (75% yield) .
- Key Characterization :
- ¹H NMR : Vinyl protons at δ 8.17 ppm (3J coupling constants confirm E-configuration).
- IR : Peaks at ~2200 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (C=O).
- MS/HRMS : Molecular ion peaks to confirm mass .
Q. How do UV irradiation and thermal conditions drive E/Z isomerization?
- Isomerization Mechanism :
- E→Z : Achieved under 254 nm UV light (40% conversion after 2 hours) .
- Z→E : Spontaneous and irreversible thermal reversion (first-order kinetics, rate constants at 25–45°C) .
Advanced Research Questions
Q. How are kinetic and thermodynamic parameters determined for Z→E isomerization?
- Kinetic Analysis : Rate constants (k) are derived from UV-Vis absorption decay at 272 nm using first-order exponential fitting. For example, at 35°C, .
- Thermodynamic Calculations :
-
Eyring Equation : , , .
-
The negative suggests a charge-separated transition state .
Temperature (°C) Rate Constant (s⁻¹) 25 35 45
Q. Why does E-2 exhibit irreversible thermal stability compared to Z-2?
- Structural Basis : E-2 benefits from resonance stabilization (1.47 kcal/mol) and reduced steric hindrance (2.28 kcal/mol vs. Z-2). The push-pull olefin structure delocalizes electron density, stabilizing the E-configuration .
- NMR Evidence : NOESY correlations between vinyl protons (δ 8.17 ppm) and adjacent groups (e.g., amide protons at δ 9.12 ppm) confirm the E-configuration .
Q. Can E-2 be engineered as a molecular switch? What structural modifications are needed?
- Current Limitations : E-2’s Z→E reversion is slow (hours to days at room temperature).
- Design Strategies : Introduce electron-withdrawing substituents to lower rotational barriers or modify the carbamate group to enhance photoswitching efficiency .
- Challenge : Balance steric effects and electronic stabilization to achieve rapid, reversible switching .
Q. How do NMR coupling constants resolve stereochemical ambiguities in push-pull olefins?
- Key Data :
- ¹H NMR : 3J coupling of 11 Hz between vinyl protons and cyano carbon (C≡N) confirms trans configuration.
- NOESY : Cross-peaks between vinyl protons and carbamate/ester groups exclude Z-configuration .
Methodological Considerations
- Data Contradictions : While E-2 synthesis is stereoselective, analogous compounds (e.g., 3) form E/Z mixtures (1:1 ratio) under similar conditions. This highlights the role of substituent electronic effects in stereocontrol .
- Validation : Cross-validate isomerization kinetics using both UV-Vis and NMR to avoid artifacts from overlapping absorption bands or solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
